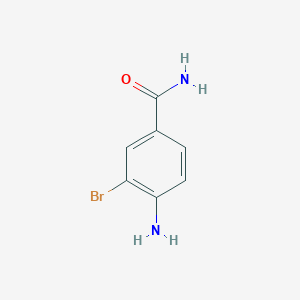

4-Amino-3-bromobenzamide

Overview

Description

4-Amino-3-bromobenzamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of benzamides, including 4-Amino-3-bromobenzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of 4-Amino-3-bromobenzamide is represented by the InChI code: 1S/C7H7BrN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11) .Physical And Chemical Properties Analysis

4-Amino-3-bromobenzamide is a powder at room temperature . It has a melting point of 144-146°C . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Pharmacology: Targeting Disease Pathways

4-Amino-3-bromobenzamide is utilized in pharmacological research due to its potential to interact with various biological pathways. It serves as a building block for the synthesis of molecules that can modulate disease-related targets. Its role in the development of new therapeutic agents is crucial, especially in the context of diseases where bromodomain-containing proteins play a part .

Organic Synthesis: Intermediate for Complex Molecules

In organic chemistry, 4-Amino-3-bromobenzamide is a valuable intermediate. It’s used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its presence in the synthesis pathway of the anti-cancer drug Erlotinib highlights its importance in drug development .

Medicinal Chemistry: Enhancing Drug Properties

The compound is significant in medicinal chemistry for modifying bioactive molecules. By incorporating it into drug structures, researchers can enhance the drug’s properties, such as selectivity and potency. It’s a strategic component in the rational design of covalent drugs, which form a covalent bond with protein targets to confer additional affinity .

Biochemistry: Probing Protein Interactions

In biochemistry, 4-Amino-3-bromobenzamide is used to study protein interactions. It can be a part of assays that identify binding affinities and selectivity profiles of molecules, aiding in the understanding of complex biological processes .

Drug Discovery: Covalent Modifier for Targeted Therapies

The compound plays a role in drug discovery as a covalent modifier. It’s part of the toolkit for creating targeted therapies that can form covalent bonds with specific amino acids within proteins, leading to the development of highly selective and potent drugs .

Industrial Applications: Custom Synthesis and Procurement

4-Amino-3-bromobenzamide is not only limited to research labs but also has industrial applications. It is provided for bulk custom synthesis, sourcing, and procurement, indicating its role in the manufacturing of various chemical products .

Safety and Hazards

properties

IUPAC Name |

4-amino-3-bromobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZZLUBVYLEUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-bromobenzamide | |

CAS RN |

143321-93-1 | |

| Record name | 4-amino-3-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2977382.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2977385.png)

![(E)-2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide](/img/structure/B2977390.png)

![4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2977392.png)

![(Z)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile](/img/structure/B2977393.png)

![N-isopropyl-1-[2-({[(2-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2977396.png)

![3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2977398.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977404.png)